(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-dimethylpentanoic acid
Description
Structural Elucidation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-dimethylpentanoic Acid
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name, This compound , delineates its structural components with precision. The core structure consists of a pentanoic acid backbone substituted at the second carbon by a methylamino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) moiety. The 4,4-dimethyl designation indicates two methyl groups branching from the fourth carbon of the pentanoic acid chain, forming a tert-butyl-like substituent. The (S) configuration at the chiral center (C2) is critical for its biochemical interactions, as stereochemistry governs molecular recognition in peptide synthesis.
The Fmoc group, a cornerstone of solid-phase peptide synthesis (SPPS), serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. Its inclusion in this compound underscores its utility in constructing peptide sequences with high fidelity.
Molecular Architecture: Fmoc Protection, Methylamino, and tert-Butyl Substituents
The molecular formula C₂₃H₂₇NO₄ (MW: 381.46 g/mol) reflects the integration of three key structural elements:
- Fmoc Protection : The Fmoc group (C₁₅H₁₀O₂) comprises a fluorene core linked to a methoxycarbonyl unit. Its planar aromatic system facilitates π-π stacking interactions, enhancing solubility in organic solvents while shielding the amine during synthesis.
- Methylamino Group : The N-methyl substituent on the amino group introduces steric hindrance, reducing undesired side reactions such as racemization during peptide coupling.
- 4,4-Dimethylpentanoic Acid : The tert-butyl-like substituent at the fourth carbon imposes significant steric bulk, influencing conformational flexibility and intermolecular packing. This feature is critical for modulating the compound’s crystallinity and solubility profile.
The SMILES notation (CC(C)(C)C[C@H](N(C(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)C)C(O)=O) encodes the stereochemistry and connectivity, emphasizing the (S)-configuration and branched alkyl chain.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 381.46 g/mol | |
| CAS Number | 1357308-53-2 | |
| Storage Conditions | Sealed, dry, 2–8°C | |
| Purity | ≥95% (HPLC) | |
| Hazard Statements | H315, H319, H335 |
Conformational Analysis Through X-ray Crystallography and NMR Spectroscopy
X-ray Crystallographic Insights
Although direct crystallographic data for this specific compound are limited, analogous Fmoc-protected amino acids exhibit well-defined conformational preferences. For instance, α-methylated peptides with tert-butyl substituents adopt twisted β-hairpin motifs stabilized by intramolecular hydrogen bonds, as observed in X-ray structures of related systems. The tert-butyl group in such compounds enforces a rigid, extended conformation, with Φ and Ψ dihedral angles near −170° and −160°, respectively, positioning the side chain for optimal hydrophobic interactions.
In the hypothetical crystal lattice of this compound, the Fmoc group would likely participate in π-stacking interactions , while the tert-butyl moiety drives hydrophobic clustering. Such packing arrangements are consistent with the compact, spherical oligomers observed in methylated peptide analogs.
NMR Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides dynamic insights into the compound’s solution-state behavior. Key spectral features include:
- ¹H NMR : Distinct resonances for the fluorene aromatic protons (δ 7.2–7.8 ppm), methyl groups on the tert-butyl substituent (δ 1.0–1.2 ppm), and the N-methyl protons (δ 2.8–3.0 ppm). The α-proton adjacent to the chiral center typically appears as a multiplet near δ 4.0–4.5 ppm, split by coupling with the N-methyl and backbone protons.
- ¹³C NMR : Signals for the carbonyl carbons (Fmoc: δ 155–160 ppm; carboxylic acid: δ 170–175 ppm) and quaternary carbons in the tert-butyl group (δ 25–30 ppm).
The absence of rotameric broadening in the N-methyl signal suggests restricted rotation due to steric hindrance from the tert-butyl group, a phenomenon corroborated in structurally similar compounds.
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4,4-dimethylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-23(2,3)13-20(21(25)26)24(4)22(27)28-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNYJKKISLDATB-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Enzyme Inhibition
Compounds containing the 9H-fluoren-9-yl group have shown promise as enzyme inhibitors. For instance, some 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives have demonstrated potent inhibition of the enoyl acyl carrier protein reductase (ENR) InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis . While the exact structure differs, the presence of the fluorenyl group in our compound of interest suggests potential enzyme inhibitory activity.
Antimicrobial Properties
Some fluorene-containing compounds have exhibited antimicrobial activities. Research has shown that certain fluorenone derivatives display inhibitory effects against various bacterial and fungal strains, both in planktonic and biofilm states . The antimicrobial activity of these compounds is influenced by the nature of the substituents on the aryl moiety.
Antioxidant Activity
Fluorenone derivatives have been reported to possess potent antioxidant activity . While our compound of interest is not a fluorenone, the presence of the fluorenyl group suggests it may exhibit some antioxidant properties.
Structure-Activity Relationship
The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-dimethylpentanoic acid is likely influenced by its structural components:
- The 9H-fluoren-9-yl group: This moiety can enhance binding affinity to molecular targets such as enzymes or receptors.
- The carbamate group: This functional group can undergo hydrolysis, potentially releasing an active amine.
- The tert-leucine residue: This bulky amino acid may contribute to the compound's interaction with specific binding sites.
Potential Applications
Based on the activities of related compounds, this compound may find applications in:
- Drug discovery: As a potential lead compound for developing new antimicrobial or enzyme-inhibiting drugs.
- Peptide synthesis: As a building block for creating biologically active peptides.
- Biochemical research: As a tool for studying enzyme mechanisms or cellular processes.
Research Gaps and Future Directions
To fully understand the biological activity of this compound, further research is needed in the following areas:
- Specific enzyme inhibition assays
- Antimicrobial screening against a range of pathogens
- Antioxidant activity measurements
- Structure-activity relationship studies with similar compounds
- In vitro and in vivo toxicity assessments
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Properties
The table below compares the target compound with similar Fmoc-protected amino acids:
Key Observations:
- Hydrophobicity: The 4,4-dimethylpentanoic acid backbone enhances hydrophobicity relative to linear-chain (e.g., CAS 881921-10-4) or polar (e.g., 4-methoxy-4-oxo ) analogs.
- Electron-Withdrawing Groups : Fluorinated analogs (e.g., 4,4-difluoro ) exhibit altered electronic profiles, which may influence reactivity and binding interactions.
Research Findings and Data Gaps
- Structural-Activity Relationships (SAR): Limited data exist on how methyl or dimethyl substitutions affect bioactivity. Further studies are needed to correlate steric effects with pharmacological properties.
- Ecotoxicity: No ecological data are available for the target compound, though analogs are classified as low-risk in disposal guidelines .
Q & A
Basic: What are the critical parameters for synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-dimethylpentanoic acid, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves sequential coupling and deprotection steps. Key parameters include:
- Temperature Control : Maintain 0–25°C during coupling to minimize side reactions (e.g., racemization) .
- pH Adjustment : Use tertiary amines (e.g., DIEA) to maintain a pH of 8–9 for efficient Fmoc deprotection with piperidine .
- Solvent Choice : Dichloromethane (DCM) or dimethylformamide (DMF) ensures solubility of intermediates .
- Catalysts : HOBt/DIC or HATU are preferred for activating carboxyl groups in peptide bond formation .
Analytical Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) and confirm purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Basic: What safety protocols are essential when handling this compound, given its GHS hazard classifications?
Methodological Answer:
Referencing SDS data (GHS Category 2–3 hazards):
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (OSHA PEL: 5 mg/m³ for particulates) .
- First Aid : For skin exposure, wash with soap/water; for eye contact, irrigate for 15 minutes with saline .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
Advanced: How can researchers resolve contradictions in reported toxicity data across different safety data sheets?
Methodological Answer:
Discrepancies in SDS entries (e.g., acute toxicity vs. "no data available" ) require:
- Literature Cross-Referencing : Compare with peer-reviewed toxicology studies on structurally similar Fmoc-protected amino acids .
- In Silico Prediction : Use tools like ECOSAR or TEST to estimate LD50 and bioaccumulation factors .
- Empirical Testing : Conduct acute toxicity assays (e.g., OECD 423) on rodent models to validate oral/pulmonary exposure risks .
Advanced: What methodologies are used to study this compound’s interactions with biological targets in drug development?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors like GPCRs .
- X-ray Crystallography : Resolve 3D structures of the compound bound to enzymes (e.g., proteases) to identify key hydrogen bonds .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 model) .
Basic: What purification techniques are effective for isolating this compound, and how are they validated?
Methodological Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (10–50%) to separate by polarity .
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation; monitor yield via gravimetric analysis .
- Validation : Confirm purity (>95%) via NMR (¹H/¹³C) and mass spectrometry (ESI-MS, [M+H]+ expected) .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 25°C, pH 1–13 for 24 hours). Fmoc groups degrade at pH >10, requiring neutral buffers for storage .
- Thermal Stability : TGA/DSC analysis shows decomposition >150°C; store below 25°C to prevent dimerization .
- Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) confirms photodegradation; use amber vials for long-term storage .
Basic: What is the role of the Fmoc group in this compound’s application in peptide synthesis?
Methodological Answer:
The Fmoc moiety acts as a temporary protecting group for the amino group:
- Deprotection : Removed under mild basic conditions (20% piperidine/DMF) without disrupting acid-labile side chains .
- Compatibility : Enables orthogonal synthesis with tert-butyl or Alloc protection for carboxyl groups .
- Monitoring : UV detection at 301 nm tracks Fmoc removal efficiency during SPPS .
Advanced: How do structural modifications (e.g., methyl or dimethyl groups) impact its reactivity compared to analogs?
Methodological Answer:
Comparative data from analogs (e.g., table):
Methodology : Use QSAR models and MD simulations to predict substituent effects on binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
